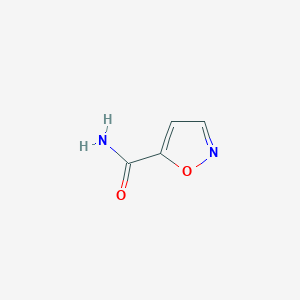

Isoxazole-5-carboxamide

Descripción general

Descripción

Isoxazole-5-carboxamide is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another approach involves the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is favored for its efficiency and eco-friendliness .

Análisis De Reacciones Químicas

Types of Reactions: Isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole-5-carboxylic acid.

Reduction: Reduction reactions can convert the compound to isoxazole-5-carboxylate.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Isoxazole-5-carboxylic acid.

Reduction: Isoxazole-5-carboxylate.

Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Applications

Isoxazole-5-carboxamide and its derivatives have shown promising results in anticancer research. Various studies have highlighted their efficacy against different cancer cell lines.

Cytotoxic Activity

A study synthesized indole-isoxazole hybrid derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines, such as Huh7 (liver), MCF7 (breast), and HCT116 (colon). The compounds demonstrated IC50 values ranging from 0.7 to 35.2 µM, indicating significant anticancer activity compared to standard chemotherapeutics like doxorubicin and sorafenib .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Huh7 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|

| 5a | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |

| DOXO | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-FU | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |

This table summarizes the cytotoxic effects of various compounds on different cancer cell lines, showcasing the potential of isoxazole derivatives as anticancer agents.

Analgesic Applications

This compound has also been investigated for its analgesic properties.

Pain Relief Mechanism

A study focused on the synthesis of novel isoxazole-4-carboxamide derivatives and their evaluation for analgesic activity using animal models . The compounds were tested in assays such as the acetic acid-induced writhing test and hot plate test, demonstrating significant pain relief comparable to standard analgesics like tramadol.

Therapeutic Potential in TRPV1 Related Disorders

This compound derivatives have been explored for their potential in treating conditions related to the transient receptor potential vanilloid type 1 (TRPV1) channel, which is implicated in nociception and inflammatory pain responses . The ability of these compounds to modulate TRPV1 activity presents a novel therapeutic avenue for pain management.

Mecanismo De Acción

The mechanism of action of isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like histone deacetylases, which play a role in gene expression regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparación Con Compuestos Similares

Isoxazole-5-carboxamide can be compared with other similar heterocyclic compounds, such as:

Thiadiazole: Known for its antimicrobial and anticancer properties.

Oxadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral effects.

Isothiazole: Used in the development of pharmaceuticals and agrochemicals.

Uniqueness: this compound stands out due to its versatile synthetic routes, eco-friendly production methods, and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications.

Actividad Biológica

Isoxazole-5-carboxamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains. This article synthesizes findings from various studies, providing a comprehensive overview of the biological activities associated with this compound.

Overview of this compound

Isoxazole is a five-membered heterocyclic compound containing one nitrogen atom and is known for its structural versatility, which allows for modifications that can enhance biological activity. The carboxamide functional group further contributes to the compound's pharmacological potential by influencing solubility and binding interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated indole-3-isoxazole-5-carboxamide derivatives against multiple cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon). The compounds showed IC50 values ranging from 0.7 to 35.2 µM, indicating significant cytotoxicity. Notably, compound 5a had an IC50 of 2.3 µM against Huh7 cells, suggesting selective activity against cancer cells compared to normal cells .

- Table 1 summarizes the IC50 values of selected compounds:

Compound Cancer Cell Line IC50 (µM) 5a Huh7 2.3 5r Huh7 4.7 5t Huh7 3.8 Control Doxorubicin <1 - Mechanistic Insights :

Anti-inflammatory Activity

This compound derivatives also demonstrate significant anti-inflammatory effects:

- Inhibition of Lipoxygenase Enzymes :

- Mechanisms of Action :

- The anti-inflammatory properties are attributed to the ability of these compounds to inhibit the conversion of linoleic acid into inflammatory mediators, thereby reducing inflammation at the cellular level.

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties:

- Spectrum of Activity :

- These compounds have shown efficacy against a variety of pathogens, including bacteria and fungi. For instance, certain derivatives displayed significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values around 2 mg/ml .

- Mechanisms :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Hsp90 Inhibition :

- Mitochondrial Targeting :

Propiedades

IUPAC Name |

1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBSRXKQRYPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427255 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89032-77-9 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.